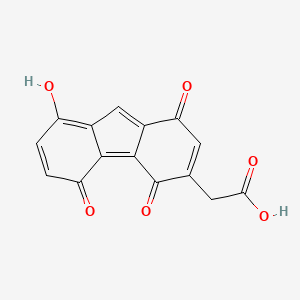
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is a complex organic compound with a unique structure that includes a hydroxy group, multiple oxo groups, and a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl core, followed by the introduction of hydroxy and oxo groups through selective oxidation reactions. The final step often involves the acylation of the fluorenyl core to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxy groups under specific conditions.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products:
Oxidation: Formation of additional oxo groups.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Fluorenone derivatives: Compounds with a similar fluorenyl core structure.
Uniqueness: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is unique due to its combination of hydroxy, oxo, and acetic acid functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
851367-74-3 |
|---|---|
Molecular Formula |
C15H8O6 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(8-hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid |
InChI |
InChI=1S/C15H8O6/c16-9-1-2-10(17)13-7(9)5-8-11(18)3-6(4-12(19)20)15(21)14(8)13/h1-3,5,16H,4H2,(H,19,20) |
InChI Key |
IMPKJMQKUXZXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C3C(=CC2=C1O)C(=O)C=C(C3=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


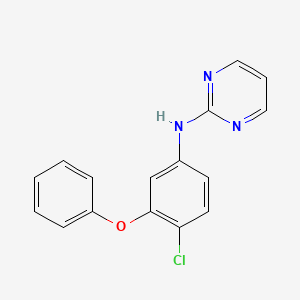

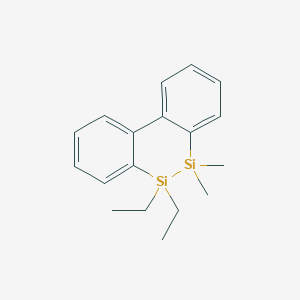
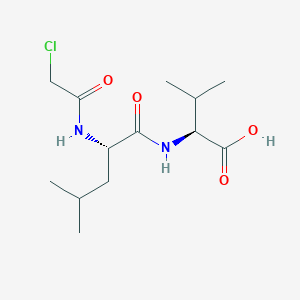
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
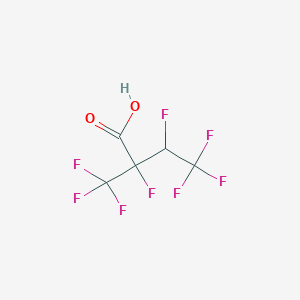
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
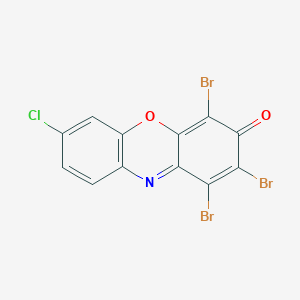

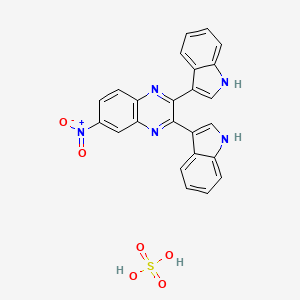
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
